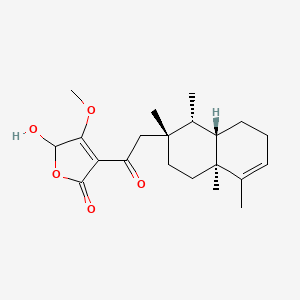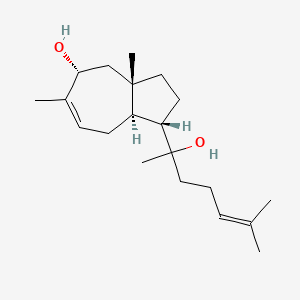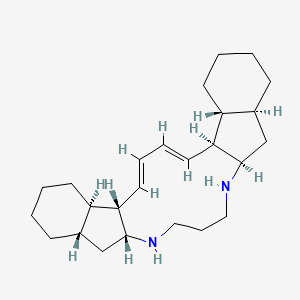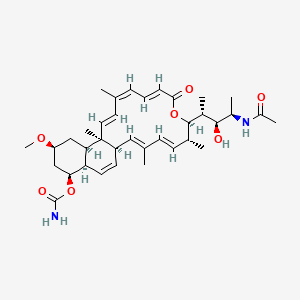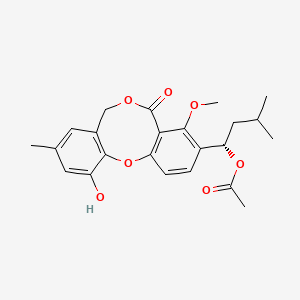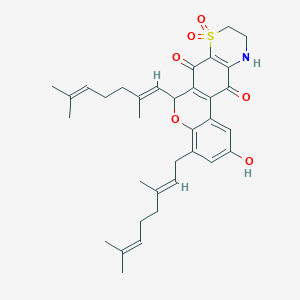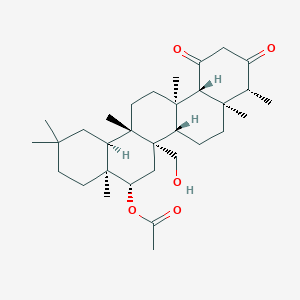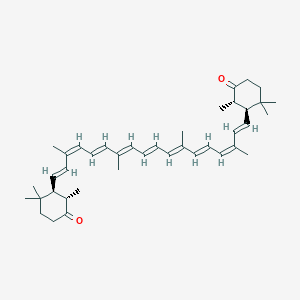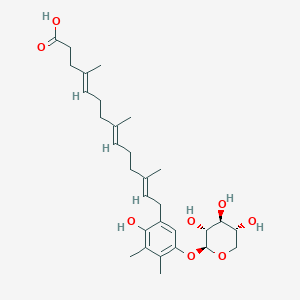
Lurlenic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lurlenic acid is a natural product found in Chlamydomonas allensworthii with data available.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structure-Activity Relationships
Lurlenic acid, primarily known as a component of the mating pheromone of the green flagellate Chlamydomonas allensworthii, has been the subject of various synthetic studies to understand its structural requirements for pheromonal activity. Takanashi and Mori (1998) synthesized nine analogues of lurlenic acid, providing insights into the importance of its sugar part, phenolic hydroxy group, side-chain length and unsaturation, and the presence of a polar group for its biological activity (Takanashi & Mori, 1998).
Pheromonal Activity
The synthesis and biological activity of lurlenic acid analogues, specifically focusing on the modification of its sugar part, were also studied by Takanashi and Mori (1997). They found that only lurlenic acid with a D-xyloside was bioactive as a pheromone, highlighting the specificity of its biological function (Takanashi & Mori, 1997).
Chemical Synthesis and Bioactivity
Further exploration into the chemical synthesis and bioactivity of lurlenic acid was conducted by Takanashi and Mori (1997), where they synthesized lurlenic acid and lurlenol, confirming their biological activity as sex pheromones of Chlamydomonas (Takanashi & Mori, 1997).
Role in Pheromone Signaling
The role of lurlenic acid in pheromone signaling was further elucidated by Mori and Takanashi (1996), who synthesized lurlene, another sex pheromone, as a mixture with lurlenic acid. Their findings added to the understanding of the complex pheromonal communication in Chlamydomonas allensworthii (Mori & Takanashi, 1996).
Lurlenes: A New Class of Pheromones
Jaenicke and Starr (1996) discovered a new class of pheromones, named lurlenes, in Chlamydomonas allensworthii. They identified lurlenic acid as a component of these pheromones, highlighting its significance in the reproductive behavior of this species (Jaenicke & Starr, 1996).
Pheromone of Chlamydomonas allensworthii
Jaenicke and Marner (1995) identified lurlenic acid as the pheromone produced by female gametes of the green flagellate Chlamydomonas allensworthii, contributing to our understanding of sexual reproduction in these organisms (Jaenicke & Marner, 1995).
Eigenschaften
Molekularformel |
C30H44O8 |
|---|---|
Molekulargewicht |
532.7 g/mol |
IUPAC-Name |
(4E,8E,12E)-14-[2-hydroxy-3,4-dimethyl-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyphenyl]-4,8,12-trimethyltetradeca-4,8,12-trienoic acid |
InChI |
InChI=1S/C30H44O8/c1-18(9-7-11-20(3)13-15-26(32)33)8-6-10-19(2)12-14-23-16-25(21(4)22(5)27(23)34)38-30-29(36)28(35)24(31)17-37-30/h8,11-12,16,24,28-31,34-36H,6-7,9-10,13-15,17H2,1-5H3,(H,32,33)/b18-8+,19-12+,20-11+/t24-,28+,29-,30+/m1/s1 |
InChI-Schlüssel |
BHNJFIZZQGJJRA-ILGQEKDGSA-N |
Isomerische SMILES |
CC1=C(C=C(C(=C1C)O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC(=O)O)O[C@H]2[C@@H]([C@H]([C@@H](CO2)O)O)O |
Kanonische SMILES |
CC1=C(C=C(C(=C1C)O)CC=C(C)CCC=C(C)CCC=C(C)CCC(=O)O)OC2C(C(C(CO2)O)O)O |
Synonyme |
lurlene L lurlenic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





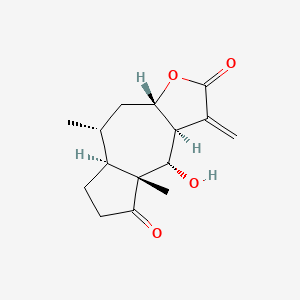
![(2S)-2-[(2R,3R,5S,6S)-6-[(2S,3S,4S,6R)-6-[(2S,3S,5S)-5-[(2R,3R,5R)-5-ethyl-2-hydroxy-5-[(1S)-1-hydroxyethyl]-3-methyloxolan-2-yl]-3,5-dimethyloxolan-2-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-2-hydroxy-3,5-dimethyloxan-2-yl]propanoic acid](/img/structure/B1245482.png)

